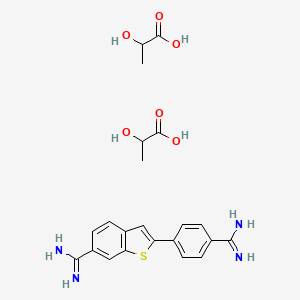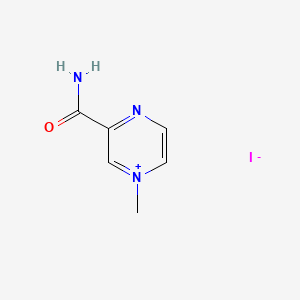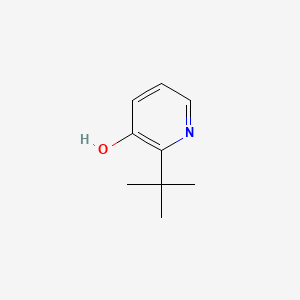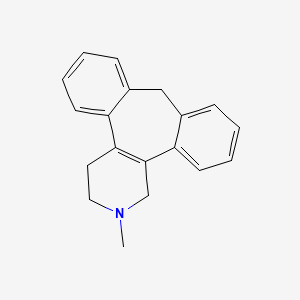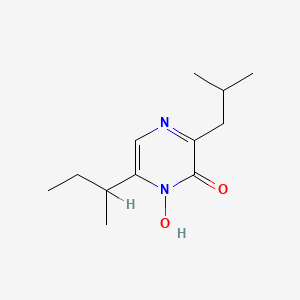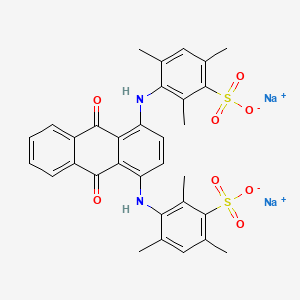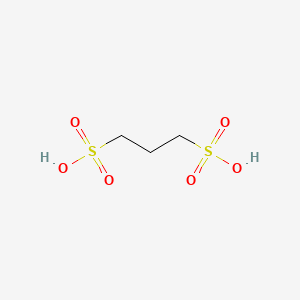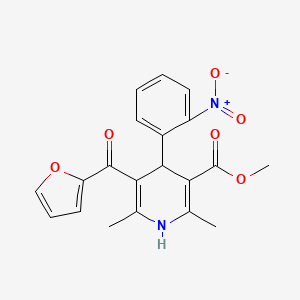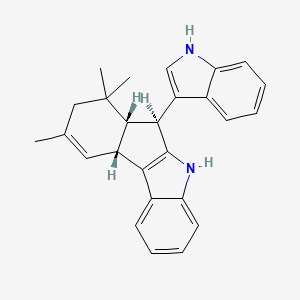
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (11): is a complex organometallic compound. It is known for its unique structure, which includes an aluminum center coordinated by two methoxyethanolato ligands and a sodium ion. This compound is used in various chemical processes and has applications in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) typically involves the reaction of aluminum hydride with 2-methoxyethanol in the presence of a sodium source. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction can be represented as follows:
AlH3+2CH3OCH2CH2OH+NaH→Na[AlH2(OCH2CH2OCH3)2]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aluminum center is oxidized, often leading to the formation of aluminum oxide derivatives.
Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various alcohols, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other organometallic compounds. Its unique structure allows it to act as a catalyst in certain polymerization reactions.
Biology
Medicine
Research is ongoing into the use of aluminum-based compounds in medicine, particularly for their potential as adjuvants in vaccines and as therapeutic agents in treating certain diseases.
Industry
In industrial applications, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacture of plastics and resins.
Wirkmechanismus
The mechanism by which Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) exerts its effects involves the coordination of the aluminum center with various substrates. This coordination can activate the substrates towards further chemical reactions, such as polymerization or catalytic transformations. The sodium ion plays a role in stabilizing the overall structure and enhancing the reactivity of the aluminum center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tetrahydroaluminate: Another aluminum-based compound with similar reducing properties.
Lithium aluminum hydride: A widely used reducing agent in organic synthesis.
Sodium bis(2-methoxyethoxy)aluminum hydride: Similar in structure but with different ligands.
Uniqueness
What sets Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) apart is its specific ligand environment, which provides unique reactivity and stability. This makes it particularly useful in specialized applications where other aluminum compounds may not perform as well.
Eigenschaften
CAS-Nummer |
22722-98-1 |
|---|---|
Molekularformel |
C6H16AlNaO4 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
sodium;alumanylium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |
InChI-Schlüssel |
XJIQVZMZXHEYOY-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
Kanonische SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
| 22722-98-1 | |
Piktogramme |
Flammable; Corrosive; Irritant |
Synonyme |
dihydrobis(2-methoxyethoxy)aluminate Red-Al Vitride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


